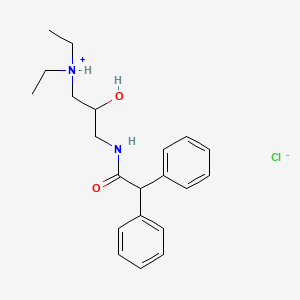![molecular formula C40H40N6O2 B13775681 6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) CAS No. 92736-20-4](/img/structure/B13775681.png)
6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6E)-6-[2-[8-[[4-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)-6-PHENYL-3H-PYRIMIDIN-2-YL]AMINO]OCTYLAMINO]-6-PHENYL-3H-PYRIMIDIN-4-YLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE” is a complex organic molecule characterized by multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of pyrimidine rings, the introduction of phenyl groups, and the creation of the cyclohexadienone structure. Typical synthetic routes may include:
Cyclization reactions: to form the pyrimidine rings.
Aromatic substitution reactions: to introduce phenyl groups.
Oxidation reactions: to form the cyclohexadienone structure.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Batch processing: with precise control of reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinones or other oxidized derivatives.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It may be used in the development of new materials with unique properties.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be investigated as a potential drug candidate for various diseases.
Industry
Industrial Processes: The compound may be used in industrial processes, such as the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: on enzymes, inhibiting or activating their function.
Interacting with receptors: on cell surfaces, triggering signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(6E)-6-[2-[8-[[4-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)-6-PHENYL-3H-PYRIMIDIN-2-YL]AMINO]OCTYLAMINO]-6-PHENYL-3H-PYRIMIDIN-4-YLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE: Similar compounds may include other pyrimidine derivatives with aromatic substituents.
Uniqueness
Structural Complexity: The compound’s unique combination of functional groups and aromatic rings sets it apart from simpler molecules.
Propiedades
Número CAS |
92736-20-4 |
|---|---|
Fórmula molecular |
C40H40N6O2 |
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
2-[2-[8-[[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl]amino]octylamino]-6-phenylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C40H40N6O2/c47-37-23-13-11-21-31(37)35-27-33(29-17-7-5-8-18-29)43-39(45-35)41-25-15-3-1-2-4-16-26-42-40-44-34(30-19-9-6-10-20-30)28-36(46-40)32-22-12-14-24-38(32)48/h5-14,17-24,27-28,47-48H,1-4,15-16,25-26H2,(H,41,43,45)(H,42,44,46) |
Clave InChI |
JRCMEOAVHMKUDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCCCCCCCNC3=NC(=CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5)C6=CC=CC=C6O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


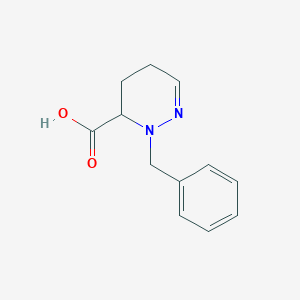

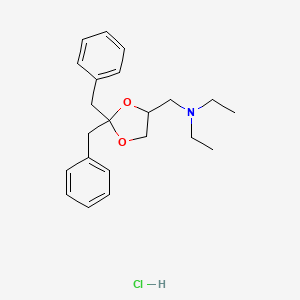
![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
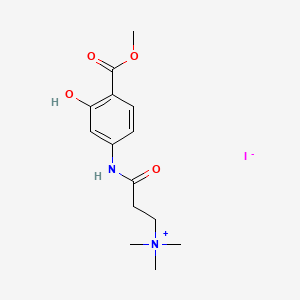
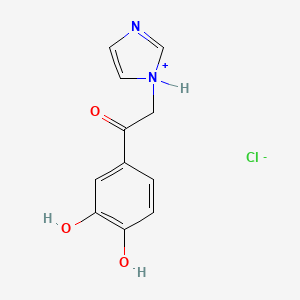
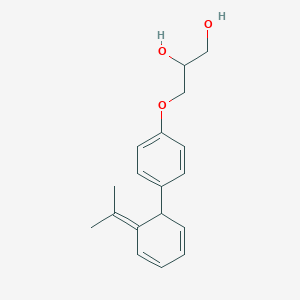
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
